Cas no 1247409-53-5 (1-(butan-2-yl)piperidin-4-ylmethanamine)

1-(Butan-2-yl)piperidin-4-ylmethanamine is a piperidine-derived amine compound featuring a butyl substitution at the 2-position of the piperidine ring and an aminomethyl group at the 4-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or building block. The butyl side chain enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. The primary amine functionality allows for further derivatization, enabling the synthesis of amides, imines, or other nitrogen-containing derivatives. Its well-defined stereochemistry, if applicable, may also be leveraged for chiral synthesis. The compound's stability under standard conditions facilitates handling and storage.
1-(butan-2-yl)piperidin-4-ylmethanamine structure
1247409-53-5 structure
Product Name:1-(butan-2-yl)piperidin-4-ylmethanamine
CAS No:1247409-53-5
MF:C10H22N2
MW:170.295082569122
CID:823661
PubChem ID:61785923
Update Time:2025-06-09

1-(butan-2-yl)piperidin-4-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • (1-(sec-Butyl)piperidin-4-yl)methanamine
    • (1-butan-2-ylpiperidin-4-yl)methanamine
    • C-(1-sec-Butyl-piperidin-4-yl)-methylamine
    • 1-(butan-2-yl)piperidin-4-ylmethanamine
    • SB41953
    • DTXSID10734283
    • 1-[1-(Butan-2-yl)piperidin-4-yl]methanamine
    • 1247409-53-5
    • AKOS011057893
    • DB-369916
    • EN300-1245365
    • [1-(butan-2-yl)piperidin-4-yl]methanamine
    • MDL: MFCD16169497
    • Inchi: 1S/C10H22N2/c1-3-9(2)12-6-4-10(8-11)5-7-12/h9-10H,3-8,11H2,1-2H3
    • InChI Key: LOAYQUZBFYOMBS-UHFFFAOYSA-N
    • SMILES: N1(C(C)CC)CCC(CN)CC1

Computed Properties

  • Exact Mass: 170.178298710g/mol
  • Monoisotopic Mass: 170.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.3Ų

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Additional information on 1-(butan-2-yl)piperidin-4-ylmethanamine

Chemical Profile of 1-(butan-2-yl)piperidin-4-ylmethanamine (CAS No: 1247409-53-5)

1-(butan-2-yl)piperidin-4-ylmethanamine, identified by the Chemical Abstracts Service Number (CAS No) 1247409-53-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This piperidine derivative features a butyl substituent at the 2-position and an amine group at the 4-position of the piperidine ring, which together contribute to its unique chemical properties and potential biological activities. The structural configuration of this molecule suggests a high degree of versatility, making it a valuable scaffold for the development of novel therapeutic agents.

The compound belongs to the broader class of piperidine-based molecules, which have been extensively studied for their pharmacological properties. Piperidines are heterocyclic compounds that mimic the structure of neurotransmitters such as dopamine and norepinephrine, making them attractive candidates for drugs targeting central nervous system (CNS) disorders. The presence of the butyl group in 1-(butan-2-yl)piperidin-4-ylmethanamine enhances its lipophilicity, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles. This lipophilicity can improve membrane permeability, thereby facilitating better penetration into cellular compartments and enhancing drug efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 1-(butan-2-yl)piperidin-4-ylmethanamine with various biological targets. Studies have indicated that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in neurological disorders. For instance, preliminary computational studies suggest that it could interact with monoamine transporters, which are key targets for drugs used in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). These findings are particularly intriguing given the high unmet medical needs in these therapeutic areas.

In addition to its potential applications in CNS disorders, 1-(butan-2-yl)piperidin-4-ylmethanamine has shown promise in preclinical models as a tool compound for understanding disease mechanisms. Its structural features allow for modifications that can fine-tune its pharmacological properties, making it a versatile scaffold for medicinal chemists. Researchers have explored derivatives of this compound to optimize potency, selectivity, and pharmacokinetic profiles. Such modifications are crucial for developing drugs that exhibit minimal side effects while maintaining high therapeutic efficacy.

The synthesis of 1-(butan-2-yl)piperidin-4-ylmethanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the piperidine core efficiently. The butyl group is typically introduced via alkylation reactions, while the amine functionality is often installed through reductive amination or other nucleophilic substitution methods. These synthetic strategies highlight the compound's synthetic accessibility and its potential for large-scale production.

From a regulatory perspective, 1-(butan-2-yl)piperidin-4-ylmethanamine (CAS No: 1247409-53-5) must comply with Good Manufacturing Practices (GMP) to ensure its quality and consistency for pharmaceutical use. Documentation of synthesis routes, analytical methods, and stability data is essential for regulatory submissions. Furthermore, any potential impurities must be thoroughly characterized to meet safety standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory requirements underscore the importance of rigorous quality control in pharmaceutical development.

The growing interest in 1-(butan-2-yl)piperidin-4-ylmethanamine is reflected in the increasing number of patents filed for its derivatives. These patents often cover novel applications or improved synthetic methodologies related to this compound. The intellectual property landscape indicates that pharmaceutical companies are actively investigating this scaffold for new drug candidates. Such investments underscore the perceived potential of 1-(butan-2-y)piperidin)-4-ylmethanamine as a lead compound or intermediate in drug discovery programs.

Future research directions may focus on exploring the mechanism of action of 1-(butan--2--y)piperidin--4--ylmetha-namine at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how this compound interacts with biological targets. Understanding these interactions at an atomic level will be crucial for designing next-generation analogs with improved pharmacological profiles.

The development of new drugs is often hampered by challenges such as drug resistance and off-target effects. However,1-(butan--2--y)piperidin--4--ylmetha-namine offers a promising starting point for addressing these issues through structure-based drug design. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced specificity and reduced toxicity. This approach aligns with current trends in precision medicine, where personalized therapies tailored to individual patients' needs are becoming increasingly feasible.

In conclusion,1-(butan--2--y)piperidin--4--ylmetha-namine (CAS No: 1247409--53--5) represents a significant advancement in pharmaceutical chemistry, with broad applications across multiple therapeutic areas, particularly neurology.* Its unique structural features,* synthetic accessibility,and promising preclinical data make it an attractive candidate for further development.* As research progresses,*this compound*is expected to contribute significantly*to our understanding*of disease mechanisms*and*the development*of novel therapeutic strategies.* The continued exploration*of its derivatives*will likely uncover new opportunities*for treating complex diseases.*

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